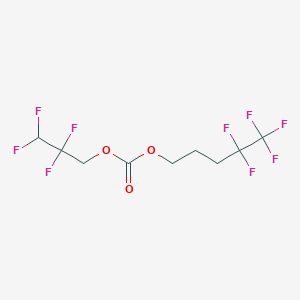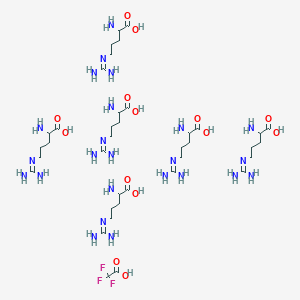![molecular formula C16H14O2 B12088922 (E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, and coatings. This compound features a biphenyl group, which consists of two connected benzene rings, and an acrylate moiety, which is a common functional group in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate typically involves the reaction of (E)-3-(4-bromophenyl)acrylic acid with methanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate can be achieved through continuous flow processes. These processes involve the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base like triethylamine. Continuous flow processes are advantageous as they offer better control over reaction conditions, higher yields, and reduced formation of side products .
化学反応の分析
Types of Reactions
(E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of (E)-3-([1,1’-biphenyl]-4-yl)acrylic acid.
Reduction: Formation of (E)-3-([1,1’-biphenyl]-4-yl)propanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
(E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable polymers.
作用機序
The mechanism of action of (E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl acrylate: A simpler ester of acrylic acid, lacking the biphenyl group.
Ethyl 3-phenylacrylate: Similar structure but with a phenyl group instead of a biphenyl group.
Methyl 3-(4-methylphenyl)acrylate: Contains a methyl-substituted phenyl group.
Uniqueness
(E)-Methyl 3-([1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. The biphenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it suitable for applications requiring specific molecular interactions and stability .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
methyl (E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChIキー |
UHUGJJAYJFINJA-FMIVXFBMSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)






